molecular formula C17H12Cl3N3OS B11985492 (2E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(2,5-dichlorobenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11985492
M. Wt: 412.7 g/mol
InChI Key: PUDREYXQWCINLU-ZVBGSRNCSA-N
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Preparation Methods

The synthesis of 2-CL-BENZALDEHYDE (5-(2,5-DI-CL-BENZYL)4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE typically involves multi-step reactions. One common method includes the reaction of 2-CL-BENZALDEHYDE with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then reacted with 2,5-DI-CL-BENZYL and other reagents under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

2-CL-BENZALDEHYDE (5-(2,5-DI-CL-BENZYL)4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-CL-BENZALDEHYDE (5-(2,5-DI-CL-BENZYL)4-OXO-1,3-THIAZOLIDIN-2-YLIDENE)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Properties

Molecular Formula

C17H12Cl3N3OS

Molecular Weight

412.7 g/mol

IUPAC Name

(2E)-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-5-[(2,5-dichlorophenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12Cl3N3OS/c18-12-5-6-14(20)11(7-12)8-15-16(24)22-17(25-15)23-21-9-10-3-1-2-4-13(10)19/h1-7,9,15H,8H2,(H,22,23,24)/b21-9+

InChI Key

PUDREYXQWCINLU-ZVBGSRNCSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)Cl

Origin of Product

United States

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